molecular formula C8H8F2N2O B7479303 2,4-Difluorophenyl-3-methylurea

2,4-Difluorophenyl-3-methylurea

Cat. No.: B7479303
M. Wt: 186.16 g/mol
InChI Key: QRJPUBOAPCMFRO-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl-3-methylurea is a urea-based compound supplied for research use only. Urea derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and drug properties . The 2,4-difluorophenyl group is a common motif in pharmaceutical research, often used to modulate the lipophilicity and metabolic stability of a molecule . While direct biological data on this compound is limited, structural analogs featuring the difluorophenyl group linked to a methylurea moiety have been investigated as potent potassium channel openers . Such compounds are explored for the treatment of diseases like hearing loss, where their mechanism involves modulating potassium flow in inner ear hair cells to maintain proper ionic balance . Furthermore, urea derivatives demonstrate a broad spectrum of other pesticidal and pharmacological activities, including herbicidal and antifungal effects, as seen in related trifluoromethylcoumarinyl urea compounds . The conformational properties of the urea functionality can be influenced by N-methylation, which can lock the structure into a specific geometry and be exploited in molecular design to improve target binding . Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJPUBOAPCMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorophenyl-3-methylurea typically involves the reaction of 2,4-difluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Difluoroaniline+Methyl isocyanateThis compound\text{2,4-Difluoroaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2,4-Difluoroaniline+Methyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2,4-Difluorophenyl-3-methylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl-3-methylurea involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence provided () describes 9-(2,4-Difluorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione , a fluorinated xanthene-dione derivative. While this compound shares the 2,4-difluorophenyl moiety with 2,4-Difluorophenyl-3-methylurea, its core structure and applications differ significantly. Below is a comparative analysis based on structural and electronic properties:

Table 1: Key Structural and Functional Differences

Property This compound (Hypothetical) 9-(2,4-Difluorophenyl)-xanthene-dione (Evidence )
Core Structure Urea backbone (NH₂-C(=O)-NH-) Xanthene-dione bicyclic framework
Fluorine Position 2,4-positions on phenyl ring 2,4-positions on phenyl ring
Electron Effects Enhanced polarity due to urea group Electron-withdrawing fluorines stabilize the xanthene core
Applications Potential herbicide/antimicrobial agent Likely studied for crystallography or material science

Key Observations:

Electronic Effects : Both compounds utilize fluorine atoms to modulate electronic properties. In urea derivatives, this may enhance hydrogen-bonding capacity, impacting biological activity .

Structural Rigidity : The xanthene-dione in the evidence compound introduces a rigid bicyclic system, whereas the urea backbone offers conformational flexibility.

Functional Groups: The urea group (-NH-C(=O)-NH-) is a strong hydrogen-bond donor/acceptor, unlike the ketone-dominated xanthene-dione.

Limitations of Available Evidence

Comparative analysis with other urea derivatives (e.g., 3-methylurea or 2-fluorophenylurea) would typically involve:

  • Solubility : Fluorine substitution often reduces aqueous solubility.
  • Bioactivity : Fluorinated ureas may exhibit enhanced herbicidal potency due to improved membrane permeability.
  • Thermal Stability : Urea derivatives generally decompose at lower temperatures than xanthene-diones.

However, without experimental data or additional sources, these comparisons remain speculative.

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluorophenyl-3-methylurea, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling 2,4-difluoroaniline with methyl isocyanate or its derivatives under controlled conditions. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol may reduce side reactions .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve yield in coupling steps .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize decomposition of intermediates .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/THF+20–30% yield
CatalystZnCl₂ (0.1 eq)Reduces side products
Temperature0–25°CPrevents decomposition

Q. How can researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹⁹F NMR identifies fluorine substitution patterns and urea NH protons (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 217.1) .
  • HPLC-PDA : Purity >95% is achievable using a C18 column with acetonitrile/water gradients .

Q. What strategies address solubility challenges for biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) to the urea backbone without altering the fluorophenyl core .

Advanced Research Questions

Q. How can molecular docking predict the binding mode of this compound to protein targets?

Methodological Answer:

  • Software : Use GOLD or AutoDock Vina to model ligand-receptor interactions. GOLD achieves 71% accuracy in binding mode prediction .
  • Flexible docking : Account for urea conformation (planar vs. twisted) and fluorine’s electrostatic effects .
  • Water displacement : Include explicit water molecules in the binding site to refine hydrogen-bonding networks .

Q. Table 2: Docking Validation Metrics

MetricGOLD ScoreAutoDock Vina Score
RMSD (vs. X-ray)≤2.0 Å≤2.5 Å
Hydrogen bonds3–52–4

Q. How do structural modifications influence structure-activity relationships (SAR) in fluorinated ureas?

Methodological Answer:

  • Fluorine positioning : 2,4-Difluoro substitution enhances metabolic stability compared to mono-fluoro analogs .
  • Urea substituents : Methyl groups on urea improve lipophilicity but may reduce solubility; balance via logP optimization .
  • Bioisosteres : Replace the methyl group with cyclopropyl or trifluoromethyl to modulate target affinity .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line (HEK293 vs. HeLa) or buffer pH .
  • Crystallography : Resolve ambiguous binding modes via X-ray co-crystallography (SHELX refinement recommended) .

Q. Table 3: Conflicting Data Case Study

StudyReported IC₅₀ (nM)Assay ConditionResolution Strategy
A50 ± 5pH 7.4, HEK293Re-run at pH 7.0
B120 ± 15pH 6.8, HeLaCo-crystallography

Key Takeaways

  • Synthesis : Optimize solvent and catalyst for >80% yield.
  • Characterization : Combine NMR, MS, and HPLC for robust validation.
  • Advanced modeling : Use GOLD/SHELX for docking and crystallography .
  • Data conflicts : Standardize assays and leverage structural biology.

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